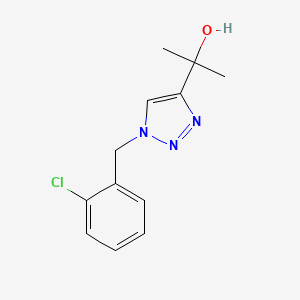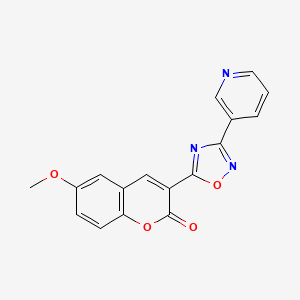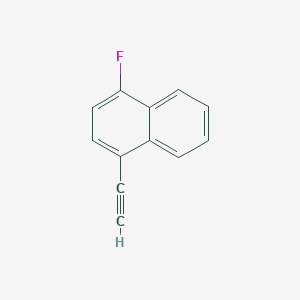
3-(Bromomethyl)-2-methanesulfonylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-methanesulfonylthiophene is a useful research compound. Its molecular formula is C6H7BrO2S2 and its molecular weight is 255.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 3-(Bromomethyl)-2-methanesulfonylthiophene
Chemical Synthesis and Modification
- The compound has been used as a precursor in the synthesis and modification of various chemicals. For instance, its derivatives have been used in the preparation of coenzyme M analogues, which were investigated as substrates for methyl-coenzyme M reductase, an enzyme system found in Methanobacterium thermoautotrophicum. Replacement of the methyl group with ethyl or propyl groups yielded analogues with varied reactivity, highlighting its potential in synthetic chemistry (Gunsalus, Romesser, & Wolfe, 1978).
- Moreover, the compound has been instrumental in the synthesis of di- and triindolylmethanes, showcasing its relevance in forming potentially bidentate and tridentate ligands, which are crucial in various chemical reactions and processes (Mason et al., 2003).
Catalysis and Reaction Studies
- This compound has played a significant role in the study of catalysis. For instance, its derivatives have been involved in the highly regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, demonstrating its importance in understanding and improving reaction efficiencies and selectivity (Gao, Saitoh, Feng, & Murai, 1991).
- The compound has also been part of studies focusing on photoreductive dehalogenation processes, where hybrid semiconductor-macrocycle catalysts have been used to enhance solar-promoted reductive dehalogenation reactions (Kuhler et al., 1993).
Biological and Pharmaceutical Research
- In the realm of biological and pharmaceutical research, derivatives of this compound have been synthesized and assessed for their antibacterial activity. The studies involved the synthesis of new sulfonamide derivatives and their metal complexes, exploring their efficacy against various bacterial strains (Özdemir et al., 2009).
Materials Science
- The compound has been used in materials science, particularly in the synthesis of complex molecules and characterization of their structural properties. For example, microwave-assisted synthesis has been employed to create complex molecules like 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), demonstrating the compound's relevance in the development of new materials and chemicals (Qi et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-2-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCFANBKLWARQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)
![3-(2-Fluorophenyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole](/img/structure/B3007173.png)
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)


![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)
![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)




![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
